molecular formula C11H15ClO3S B6639681 5-(4-Chlorophenyl)sulfonylpentan-1-ol

5-(4-Chlorophenyl)sulfonylpentan-1-ol

Cat. No.: B6639681
M. Wt: 262.75 g/mol
InChI Key: PMHBNCPOPIQNQR-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)sulfonylpentan-1-ol is a synthetic organic compound featuring a sulfonyl group (-SO₂-) linked to a pentanol chain and a 4-chlorophenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly as an intermediate for drug derivatives or as a bioactive molecule.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHBNCPOPIQNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group and Structural Variations

The following table summarizes key structural differences and properties of 5-(4-Chlorophenyl)sulfonylpentan-1-ol compared to related compounds:

Compound Name Functional Groups Molecular Formula Key Features Biological Activity/Applications
This compound Sulfonyl (-SO₂-), hydroxyl (-OH) C₁₁H₁₅ClO₃S Polar sulfonyl group; pentanol chain enhances solubility in polar solvents Potential intermediate in drug synthesis
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate Imidazole, ester (-COO-) C₁₅H₁₆ClN₂O₂ High docking scores for sirtuin inhibition (Glide energy: -8.5 kcal/mol) Anticancer (NSCLC cell lines)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole, carboxylic acid (-COOH) C₁₀H₆ClF₃N₃O₂ High growth inhibition (GP = 68.09% in NCI-H522 cells) Antitumor (c-Met inhibitor)
4-(4-Chlorophenyl)sulfanylbutan-1-ol Sulfanyl (-S-), hydroxyl (-OH) C₁₀H₁₃ClOS Thioether linkage; shorter butanol chain Limited data; potential metabolic studies
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Sulfonyl chloride (-SO₂Cl), amide C₁₁H₁₃Cl₂NO₃S Reactive sulfonyl chloride; used as a synthetic intermediate Pharmaceutical R&D (high-purity reagent)

Physicochemical Properties

  • Polarity : The sulfonyl group increases hydrophilicity, making this compound more water-soluble than its sulfanyl counterpart .
  • Reactivity : Unlike the sulfonyl chloride in , the hydroxyl group in the target compound reduces electrophilicity, rendering it less reactive but more stable under physiological conditions.

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